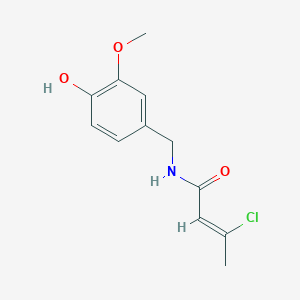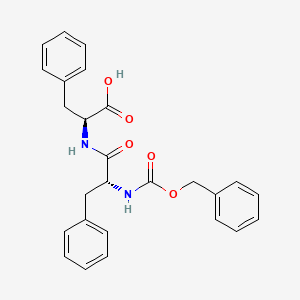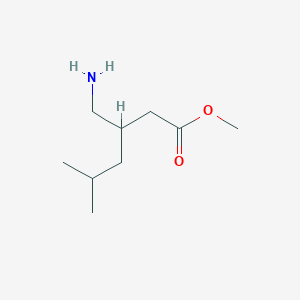
Methyl 3-(aminomethyl)-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters It is structurally characterized by a hexanoate backbone with an aminomethyl group at the third position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-methylhexanoate can be achieved through several methods. One common approach involves the esterification of 3-(aminomethyl)-5-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or crystallization techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active aminomethyl compound, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: This compound is structurally similar but lacks the ester group.
Methyl 3-(aminomethyl)hexanoate: Similar structure but without the methyl group at the fifth position.
Ethyl 3-(aminomethyl)-5-methylhexanoate: An ethyl ester analog of the compound.
Uniqueness
Methyl 3-(aminomethyl)-5-methylhexanoate is unique due to the presence of both the aminomethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1201805-54-0 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
methyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
JDFPGFRTUSUWNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


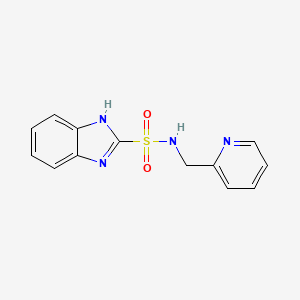
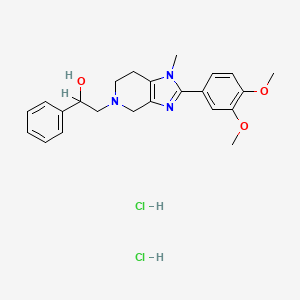
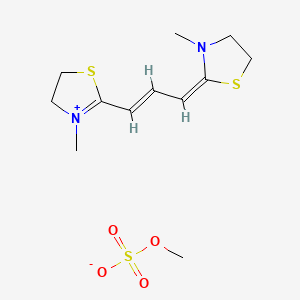
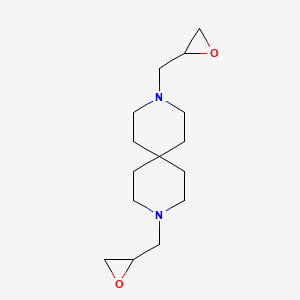
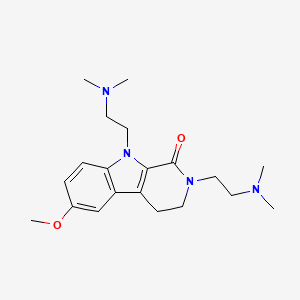
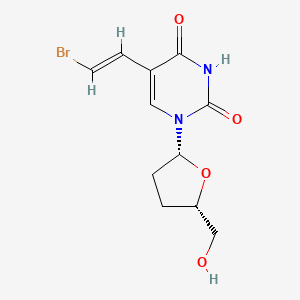



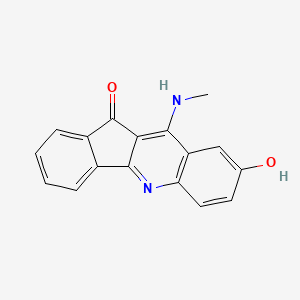
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
